molecular formula C18H21BrN4OS B2877299 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-89-2

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2877299
CAS No.: 869342-89-2
M. Wt: 421.36
InChI Key: RQDPGPDJMZMNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo-triazole class of heterocyclic molecules, characterized by a fused bicyclic core (thiazole and triazole rings) with diverse substituents. Its structure includes a 3-bromophenyl group, a 4-methylpiperidine moiety, and a hydroxyl group at position 4.

Thiazolo-triazole derivatives are extensively studied for their pharmacological properties, including anticancer , antimicrobial , and antifungal activities. The bromine atom and piperidine group in this compound may enhance lipophilicity and binding affinity to biological targets, while the hydroxyl group could improve solubility .

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-11-6-8-22(9-7-11)15(13-4-3-5-14(19)10-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-5,10-11,15,24H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDPGPDJMZMNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .
  • Piperidine vs. Piperazine : The 4-methylpiperidine in the target compound likely increases lipophilicity versus the piperazine in ’s analog, affecting blood-brain barrier penetration .
  • Hydroxyl vs. Ketone : The 6-OH group in the target compound could improve solubility compared to the 6-one group in ’s derivative .

Pharmacological Activity Comparison

Anticancer Activity

Thiazolo-triazol-6-one derivatives with substituted benzylidene groups (e.g., 4-methoxybenzylidene) exhibit selective cytotoxicity against HCT116 and HeLa cells, with IC₅₀ values lower than cisplatin in some cases . The target compound’s 3-bromophenyl and 4-methylpiperidine groups may enhance tumor cell targeting via π-π stacking and receptor binding, though specific data are lacking.

Antimicrobial Activity

Chloro- and bromo-substituted thiazoles (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole) show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli . The bromine atom in the target compound may improve potency due to increased electronegativity and membrane disruption.

Antifungal Potential

Triazolo-thiadiazoles with pyrazole moieties inhibit 14-α-demethylase lanosterol (CYP51), a fungal enzyme, with docking scores comparable to fluconazole . The target compound’s hydroxyl group could hydrogen-bond to CYP51’s active site, though this requires validation.

Physicochemical Properties

  • Solubility: The 6-OH group may counterbalance lipophilicity, enabling moderate solubility in polar solvents (e.g., DMSO or ethanol) .
  • Stability : Bromine’s electron-withdrawing effect could stabilize the triazole ring against metabolic degradation compared to methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.